molecular formula C19H20FN3O5S B11050507 N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-fluoro-4,5-dimethoxybenzenesulfonamide

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-fluoro-4,5-dimethoxybenzenesulfonamide

Cat. No.: B11050507
M. Wt: 421.4 g/mol
InChI Key: HCEYBMJPIABSEZ-UHFFFAOYSA-N
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Description

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-fluoro-4,5-dimethoxybenzenesulfonamide is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structural features, including a pyrazole ring, a phenyl group, and a sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-fluoro-4,5-dimethoxybenzenesulfonamide typically involves the reaction of 4-aminoantipyrine with benzoylisothiocyanate in an equimolar ratio. The reaction is carried out in acetone as a solvent, heated to 50°C, and stirred for 3 hours to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-fluoro-4,5-dimethoxybenzenesulfonamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The presence of fluorine and methoxy groups allows for nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include oxidized and reduced derivatives, as well as substituted analogs with different functional groups replacing the fluorine or methoxy groups.

Scientific Research Applications

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-fluoro-4,5-dimethoxybenzenesulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing other complex organic compounds.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-fluoro-4,5-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating inflammatory and cancer-related pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-fluoro-4,5-dimethoxybenzenesulfonamide include:

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the presence of fluorine and methoxy groups, which enhance its chemical reactivity and potential applications

Properties

Molecular Formula

C19H20FN3O5S

Molecular Weight

421.4 g/mol

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-fluoro-4,5-dimethoxybenzenesulfonamide

InChI

InChI=1S/C19H20FN3O5S/c1-12-18(19(24)23(22(12)2)13-8-6-5-7-9-13)21-29(25,26)17-11-16(28-4)15(27-3)10-14(17)20/h5-11,21H,1-4H3

InChI Key

HCEYBMJPIABSEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NS(=O)(=O)C3=C(C=C(C(=C3)OC)OC)F

Origin of Product

United States

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